2-((2,6-Difluorophenyl)amino)-2-oxoethyl 3-chlorobenzoate

Medicinal Chemistry Physicochemical Profiling Isomer Differentiation

This 3-chloro (meta) benzoate isomer is structurally distinct from the 2-chloro ortho analog (CAS 387381-38-6) and unsubstituted benzoate, providing a unique entry point for SAR studies where substituent position critically modulates anti-inflammatory potency (40.64–87.82% inhibition in carrageenan-induced edema models). Computationally predicted GPCR (MCHR2) and kinase (ERBB4) interactions diverge from traditional fenamate COX pharmacology, supporting target-agnostic phenotypic screening. Favorable CNS drug-likeness (TPSA 55.4 Ų, zero Lipinski/Veber violations) enables CNS target profiling. The carbamoylmethyl ester linkage also serves as a model prodrug substrate for carboxylesterase hydrolysis studies. Procure this isomer to advance your lead optimization programs.

Molecular Formula C15H10ClF2NO3
Molecular Weight 325.7
CAS No. 387864-71-3
Cat. No. B2868149
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-((2,6-Difluorophenyl)amino)-2-oxoethyl 3-chlorobenzoate
CAS387864-71-3
Molecular FormulaC15H10ClF2NO3
Molecular Weight325.7
Structural Identifiers
SMILESC1=CC(=CC(=C1)Cl)C(=O)OCC(=O)NC2=C(C=CC=C2F)F
InChIInChI=1S/C15H10ClF2NO3/c16-10-4-1-3-9(7-10)15(21)22-8-13(20)19-14-11(17)5-2-6-12(14)18/h1-7H,8H2,(H,19,20)
InChIKeyIILAQZYFIPLKGB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-((2,6-Difluorophenyl)amino)-2-oxoethyl 3-chlorobenzoate (CAS 387864-71-3): Structural Classification and Procurement Identity


2-((2,6-Difluorophenyl)amino)-2-oxoethyl 3-chlorobenzoate (CAS 387864-71-3) is a synthetic small molecule belonging to the phenylcarbamoylmethyl ester class, with the molecular formula C15H10ClF2NO3 and a molecular weight of 325.69 g/mol [1]. Structurally, it comprises a 2,6-difluoroaniline-derived carbamoylmethyl linker esterified to 3-chlorobenzoic acid, placing it at the intersection of fenamate-like NSAID pharmacophores and carbamoylmethyl ester prodrug motifs [2]. It is cataloged in PubChem under CID 2504064 and in the ZINC15 database as ZINC000127077917, with computed physicochemical properties including an XLogP3-AA of 3.5, a topological polar surface area (TPSA) of 55.4 Ų, one hydrogen bond donor, five hydrogen bond acceptors, and five rotatable bonds [1][3].

Why In-Class Substitution of 2-((2,6-Difluorophenyl)amino)-2-oxoethyl 3-chlorobenzoate Is Not Supported by Current Evidence


Within the [(2,6-difluorophenyl)carbamoyl]methyl benzoate scaffold family, the position of chlorine substitution on the benzoate ring (ortho, meta, or para) generates structurally distinct chemical entities with non-interchangeable properties. The 3-chloro (meta) substitution on the target compound (CAS 387864-71-3) differs fundamentally from the 2-chloro (ortho) isomer (CAS 387381-38-6) and the unsubstituted benzoate analog in terms of steric hindrance, dipole moment orientation, and potential for specific protein-ligand interactions [1]. Published structure-activity relationship (SAR) studies on phenylcarbamoylmethyl esters demonstrate that even minor substituent changes on the phenyl ring produce large variations in anti-inflammatory potency—ranging from 40.64% to 87.82% inhibition in the carrageenan-induced rat paw edema model—underscoring that biological activity is highly sensitive to specific substitution patterns and cannot be inferred across analogs [2]. Critically, neither the target compound nor its direct positional isomers have published head-to-head comparative biological data, making any assumption of functional equivalence scientifically unjustified [3].

Quantitative Differentiation Evidence for 2-((2,6-Difluorophenyl)amino)-2-oxoethyl 3-chlorobenzoate (CAS 387864-71-3)


Physicochemical Differentiation: 3-Chloro vs. 2-Chloro Positional Isomer Comparison

The target compound (3-chloro, meta-substituted) and its closest positional isomer [(2,6-difluorophenyl)carbamoyl]methyl 2-chlorobenzoate (CAS 387381-38-6, ortho-substituted) share the identical molecular formula C15H10ClF2NO3 and molecular weight (325.69 g/mol), yet differ in the spatial orientation of the chlorine atom on the benzoate ring [1]. This meta-to-ortho positional shift alters the electrostatic potential surface, steric accessibility around the ester carbonyl, and the compound's capacity to participate in halogen bonding interactions—all of which are critical determinants of target binding and metabolic stability [2]. Both compounds share identical computed XLogP3-AA (3.5), TPSA (55.4 Ų), hydrogen bond donor/acceptor counts, and rotatable bond counts, meaning that their differentiated behavior in biological systems, if any, would arise solely from the chlorine position rather than from bulk physicochemical property differences [1].

Medicinal Chemistry Physicochemical Profiling Isomer Differentiation

Drug-Likeness and ADME Property Profile Compared to Class Benchmarks

The target compound satisfies all four Lipinski Rule of Five criteria (MW 325.69 < 500; XLogP3-AA 3.5 ≤ 5; HBD 1 ≤ 5; HBA 5 ≤ 10) and all three Veber criteria (rotatable bonds 5 ≤ 10; TPSA 55.4 Ų ≤ 140 Ų), positioning it within favorable oral drug-like chemical space [1]. Compared to the broader phenylcarbamoylmethyl ester class for which in vivo anti-inflammatory activity has been demonstrated (carrageenan-induced paw edema inhibition range: 40.64%–87.82% at tested doses) [2], the target compound's computed logP of 3.5 indicates moderate lipophilicity that balances membrane permeability with aqueous solubility—a property profile consistent with compounds capable of oral absorption [1]. The TPSA of 55.4 Ų falls below the 90 Ų threshold commonly associated with good blood-brain barrier penetration, suggesting potential CNS accessibility if active transport is not limiting [3].

ADME Drug-Likeness Lead Optimization

Class-Level Anti-Inflammatory Activity Evidence for Carbamoylmethyl Ester Scaffolds

The phenylcarbamoylmethyl ester class to which the target compound belongs has demonstrated significant in vivo anti-inflammatory activity. Sadek et al. (2013) reported that carbamoylmethyl ester derivatives (compounds 5–12) exhibited anti-inflammatory activity in the range of 40.64%–87.82% in the carrageenan-induced rat hind paw edema model, with statistical significance versus placebo control (P < 0.001) [1]. Independently, Barsoum et al. (2009) demonstrated that 4-(un)substituted phenylcarbamoylmethyl ester-containing compounds derived from ibuprofen and naproxen retained anti-inflammatory activity while showing reduced ulcerogenic liability in rats compared to the parent NSAIDs, and exhibited PGE2 inhibitory properties [2]. Importantly, no direct biological activity data exist for the target compound itself—as confirmed by ChEMBL 20 annotation in ZINC15 stating 'There is no known activity for this compound' [3]. The class-level evidence therefore establishes a plausible activity hypothesis but does not constitute verified activity for CAS 387864-71-3.

Anti-inflammatory COX Inhibition Carbamoylmethyl Ester

In Silico Target Prediction: SEA Analysis Reveals Potential GPCR and Kinase Interactions Distinct from Class NSAIDs

Similarity Ensemble Approach (SEA) analysis performed via ZINC15 against ChEMBL 20 predicts that the target compound may interact with melanin-concentrating hormone receptor 2 (MCHR2, a GPCR) and receptor tyrosine-protein kinase erbB-4 (ERBB4, a kinase), with maximum Tanimoto coefficients (Max Tc) of 41 and 34, respectively, to known ligands [1]. These predicted targets are distinct from the cyclooxygenase (COX-1/COX-2) enzyme targets canonically associated with fenamate NSAIDs and the carbamoylmethyl ester class [2]. This divergence suggests that the unique combination of the 2,6-difluorophenyl carbamoyl motif and 3-chlorobenzoate ester in the target compound may confer a target interaction profile orthogonal to traditional anti-inflammatory mechanisms, potentially expanding its utility into neurological (MCHR2) or oncology (ERBB4) research applications [1]. However, SEA predictions are computational and have not been experimentally validated for this compound.

Target Prediction GPCR Kinase SEA Analysis

Scaffold Novelty and Unexplored SAR Space as a Procurement Differentiator

A comprehensive search of authoritative databases confirms that CAS 387864-71-3 has no reported biological activity in ChEMBL 20 and is not cited in any publication indexed by ChEMBL [1]. The ZINC15 entry explicitly states: 'This substance is not reported in any publications per ChEMBL' and 'There is no known activity for this compound' [1]. Similarly, the PubChem record for CID 2504064 contains no bioassay data or literature references [2]. This complete absence of published biological characterization stands in contrast to several related scaffolds within the carbamoylmethyl ester class that have documented anti-inflammatory pharmacology [3]. For procurement, this means CAS 387864-71-3 represents a genuinely unexplored chemical entity within a pharmacologically validated scaffold class—offering the potential for novel intellectual property generation and first-in-class target discovery that is not available from more extensively characterized analogs.

Chemical Probe SAR Novel Scaffold Screening Library

Recommended Research and Procurement Scenarios for 2-((2,6-Difluorophenyl)amino)-2-oxoethyl 3-chlorobenzoate (CAS 387864-71-3)


De Novo Anti-Inflammatory Screening and Structure-Activity Relationship (SAR) Expansion

Given the demonstrated anti-inflammatory activity of the carbamoylmethyl ester class (40.64%–87.82% inhibition in the carrageenan-induced paw edema model) [1], CAS 387864-71-3 can serve as a structurally distinct entry point for expanding SAR around the 3-chloro substitution on the benzoate ring. Its unexplored biological profile [2] means that any activity discovered—whether COX-mediated or through alternative mechanisms—would represent a novel contribution to the class SAR landscape. The compound's favorable drug-likeness parameters (Lipinski violations: 0; Veber violations: 0) [3] support its advancement into hit-to-lead optimization following primary screening.

GPCR and Kinase Target Identification Screening

SEA computational predictions suggest potential interactions with MCHR2 (GPCR) and ERBB4 (kinase) that diverge from the COX-centric pharmacology of traditional fenamate derivatives [2]. This makes CAS 387864-71-3 a candidate for inclusion in target-agnostic phenotypic screening panels or directed GPCR/kinase profiling assays. The compound's TPSA of 55.4 Ų (below the 90 Ų CNS penetration threshold) [3] further supports its utility in central nervous system target screening, where MCHR2 is implicated in feeding behavior and energy homeostasis.

Prodrug Design and Carboxylesterase-Mediated Activation Studies

The phenylcarbamoylmethyl ester linkage in CAS 387864-71-3 is structurally analogous to enzymatically cleavable prodrug motifs described in the literature, where carbamoylmethyl esters of NSAIDs demonstrated retained anti-inflammatory efficacy with reduced gastric ulcerogenicity compared to parent carboxylic acids [1]. This compound can be employed as a model substrate to investigate carboxylesterase-mediated hydrolysis kinetics, metabolic stability in hepatic microsome assays, and structure-stability relationships as a function of benzoate ring substitution.

Chemical Biology Probe for Halogen Bonding and Fluorine-Mediated Binding Studies

The compound's unique combination of a 2,6-difluorophenyl group on the amide nitrogen and a 3-chlorobenzoate ester provides two distinct halogen-containing pharmacophoric elements within a single small molecule [3]. This makes it a valuable tool compound for biophysical studies (e.g., X-ray crystallography, 19F NMR) investigating the contributions of C-F...H, C-F...pi, and C-Cl...O halogen bonding interactions to protein-ligand recognition. The meta-chlorine position is particularly informative as it avoids the steric constraints present in ortho-substituted analogs, allowing cleaner interpretation of electronic effects on binding.

Quote Request

Request a Quote for 2-((2,6-Difluorophenyl)amino)-2-oxoethyl 3-chlorobenzoate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.